4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Description
4-(Morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a benzamide derivative featuring a morpholinosulfonyl group attached to the benzene ring and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) substituent on the amide nitrogen. The morpholinosulfonyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-19(2)13-16(14-20(3,4)22-19)21-18(24)15-5-7-17(8-6-15)28(25,26)23-9-11-27-12-10-23/h5-8,16,22H,9-14H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRLIUHSZMHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the individual components. The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization. The tetramethylpiperidine moiety is often prepared via the reaction of piperidine with methyl iodide in the presence of a base. The final step involves the coupling of these components with a benzamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structural features to 4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. For instance, sulfonamide derivatives have shown cytotoxic effects against various human cancer cell lines. These compounds induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Case Study:
A series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific modifications to the sulfonamide group enhanced cytotoxicity against breast and colon cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar sulfonamides have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in various biological pathways and are targets for treating conditions like Alzheimer's disease and diabetes .
Data Table: Enzyme Inhibition Studies
Synthetic Chemistry
In synthetic chemistry, compounds like this compound serve as building blocks for more complex molecules. They are utilized in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity .
Example:
The compound has been employed in the synthesis of novel benzimidazole derivatives that exhibit antiviral properties against Ebola virus. This highlights its utility in developing therapeutics for infectious diseases .
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance binding affinity. The tetramethylpiperidine moiety may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Bioactivity of TMP-Containing Compounds
Table 2: Thermal Stability Comparison
Biological Activity
4-(Morpholinosulfonyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a compound with significant potential in pharmacological applications. Its structure includes a morpholinosulfonyl group and a tetramethylpiperidine moiety, which are known for their roles in enhancing biological activity. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C20H31N3O4S with a molecular weight of approximately 409.5 g/mol. The presence of the morpholino and sulfonyl groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O4S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 923845-65-2 |
Recent studies have shown that compounds similar to this compound exhibit potent antitumor activity by targeting specific cellular pathways:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, particularly caspase-3. This leads to cell cycle arrest at the S phase and subsequent cell death .
- Farnesyltransferase Inhibition : Molecular docking studies suggest that this compound may inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways associated with cancer progression .
Antitumor Activity
The antitumor efficacy of this compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.92–8.99 | Apoptosis via mitochondrial dysfunction |
| MCF7 | TBD | TBD |
| A549 | TBD | TBD |
Preliminary data indicate that this compound shows stronger potency compared to established drugs like Sunitinib against multiple cancer types .
Other Biological Activities
In addition to its antitumor properties, derivatives of morpholinosulfonyl compounds have been explored for various pharmacological effects including antimicrobial and anti-inflammatory activities. For instance:
- Antimicrobial Activity : Some studies suggest that morpholino derivatives can exhibit significant antimicrobial properties against specific pathogens .
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory effects due to its ability to inhibit certain enzymes involved in inflammatory pathways .
Case Studies
- Case Study on HepG2 Cells : In a study evaluating the effects of this compound on HepG2 cells:
- In Vivo Studies : Future studies are necessary to evaluate the in vivo efficacy and safety profile of this compound in animal models to better understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
